

Vintoperol: A Technical Pharmacological Profile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Vintoperol*

Cat. No.: *B1683556*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Vintoperol (also known as RT-3003) is a discontinued cardiovascular drug candidate developed by the Hungarian pharmaceutical company Gedeon Richter Plc.[1] Its chemical name is (-)-1beta-ethyl-1alpha-hydroxymethyl-1,2,3,4,6,7, 12balpha-octahydroindolo[2,3-a]quinolizine.[1] This technical guide provides a comprehensive overview of the available pharmacological information on **Vintoperol**, compiled from existing public data.

Executive Summary

Vintoperol was investigated for the treatment of cardiovascular diseases.[1] Its primary mechanism of action is understood to be a combination of voltage-gated calcium channel (VDCC) blocking and α -adrenergic receptor antagonism.[1] Despite its initial development, the global research and development of **Vintoperol** have been discontinued.[1] Publicly available data on its detailed pharmacological and pharmacokinetic properties, as well as the specific reasons for its discontinuation, are limited.

Mechanism of Action

Vintoperol exhibits a dual mechanism of action, targeting two key pathways involved in cardiovascular regulation:

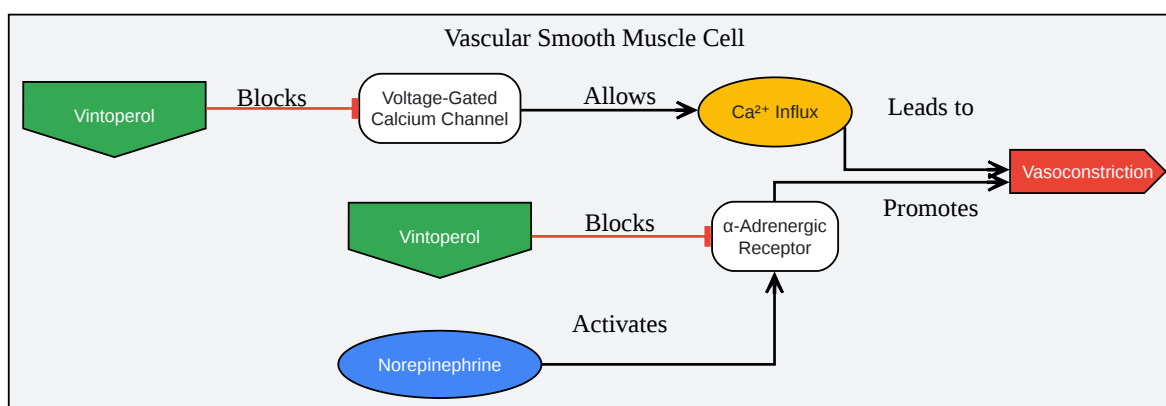
- **Voltage-Gated Calcium Channel (VDCC) Blockade:** **Vintoperol** acts as a blocker of VDCCs. By inhibiting the influx of calcium ions into vascular smooth muscle cells and cardiac cells, it is expected to induce vasodilation and potentially modulate cardiac contractility and heart rate.

- **α -Adrenergic Receptor Antagonism:** The compound also functions as an antagonist of α -adrenergic receptors. This action would counteract the vasoconstrictive effects of endogenous catecholamines like norepinephrine, further contributing to vasodilation and a reduction in blood pressure.

Additionally, preclinical studies have suggested that the vasodilating effects of **Vintoperol** are mediated by the release of endothelium-derived nitric oxide, a key signaling molecule in promoting vasodilation.

Signaling Pathways

The following diagram illustrates the proposed signaling pathways affected by **Vintoperol**'s dual mechanism of action.



[Click to download full resolution via product page](#)

Vintoperol's dual blockade of VDCC and α -adrenergic receptors.

Pharmacological Data

Comprehensive quantitative data on the pharmacological profile of **Vintoperol** is not readily available in the public domain. The tables below are structured to present such data; however, they remain largely unpopulated due to the limited information.

Table 1: In Vitro Pharmacology

Target	Assay Type	Species	IC50	Ki	EC50
Voltage-Gated Calcium Channels	Data not available	Data not available	Data not available	Data not available	Data not available
α -Adrenergic Receptors	Data not available	Data not available	Data not available	Data not available	Data not available

Table 2: Pharmacokinetic Parameters

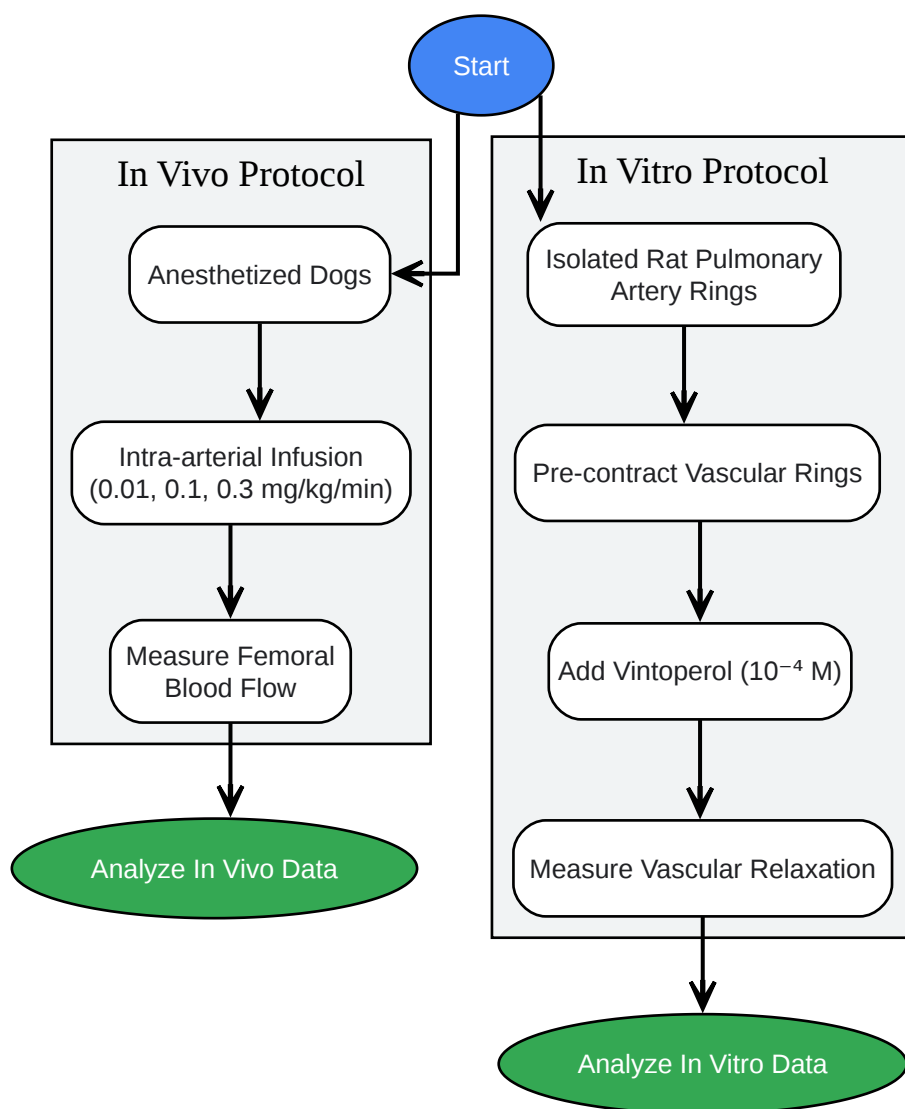
Species	Route of Administration	Half-life ($t_{1/2}$)	Clearance (CL)	Volume of Distribution (Vd)	Bioavailability
Data not available	Data not available	Data not available	Data not available	Data not available	Data not available

Experimental Protocols

Detailed experimental protocols for the pharmacological characterization of **Vintoperol** are scarce in published literature. The following represents a generalized workflow based on the available information suggesting both in vivo and in vitro studies were conducted.

In Vivo Vasodilation Studies (Canine and Murine Models)

One available study provides some insight into the in vivo and in vitro experimental designs used to assess **Vintoperol**'s vasodilatory effects.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Vintoperol - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- To cite this document: BenchChem. [Vintoperol: A Technical Pharmacological Profile]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1683556#pharmacological-profile-of-vintoperoxol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com